GSK180736A
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAIGWIZTYAQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of GSK180736A: A Dual ROCK1 and GRK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK180736A is a potent small molecule inhibitor that has garnered significant interest in the scientific community for its dual activity against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2] Initially developed as a ROCK1 inhibitor, it was later identified as a selective, ATP-competitive inhibitor of GRK2.[2][3] This dual inhibitory profile makes this compound a valuable tool for investigating the physiological and pathological roles of both kinases, particularly in cardiovascular diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and signaling pathway diagrams.
Discovery and Mechanism of Action
This compound was originally developed by GlaxoSmithKline as a potent inhibitor of ROCK1, a key regulator of the actin cytoskeleton involved in processes such as cell contraction, motility, and adhesion.[3] Subsequent screening of a kinase inhibitor library revealed its significant inhibitory activity against GRK2, a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs).[4]
The mechanism of action of this compound is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[2] Structural studies have shown that this compound binds to the active site of GRK2 in a manner that confers selectivity over other GRK subfamilies.[3]
Quantitative Biological Data
The inhibitory potency of this compound against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 Value | Notes |
| ROCK1 | 100 nM[1][5] | Potent inhibition. |
| GRK2 | 0.77 µM (770 nM)[5] | Selective inhibition. |
| GRK5 | ~300-fold less potent than GRK2 | Demonstrates selectivity for GRK2 over GRK5. |
| PKA | 30 µM[2][5] | Weak inhibitor. |
| GRK1 | >100 µM | Highly selective against GRK1. |
Signaling Pathways
This compound's dual activity allows it to modulate two distinct and critical signaling pathways: the GPCR/GRK2 pathway and the RhoA/ROCK1 pathway.
GRK2-Mediated GPCR Desensitization
GRK2 plays a pivotal role in the homologous desensitization of GPCRs. Upon agonist binding, GRK2 is recruited to the activated receptor and phosphorylates serine and threonine residues in its intracellular loops and C-terminal tail. This phosphorylation event promotes the binding of arrestin proteins, which sterically uncouple the receptor from its cognate G protein, leading to signal termination. By inhibiting GRK2, this compound can prevent this desensitization process, thereby prolonging GPCR signaling.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. WO2024137426A1 - Process to make glp1 ra and intermediates therefor - Google Patents [patents.google.com]
- 4. Process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid and phenylamide - Patent US-7399773-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2013174876A1 - Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
GSK180736A: An In-depth Technical Guide for Researchers
Abstract
GSK180736A is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Originally developed as a ROCK inhibitor, it has also been characterized as a selective, ATP-competitive inhibitor of GRK2.[1][2] This dual activity makes this compound a valuable pharmacological tool for investigating the roles of ROCK1 and GRK2 in various physiological and pathological processes, including cardiovascular diseases and cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental protocols and an examination of its effects on relevant signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, small molecule with the chemical formula C₁₉H₁₆FN₅O₂.[4] Its structure features a dihydropyridone indazole amide core.
| Property | Value | Reference |
| IUPAC Name | 4-(4-fluorophenyl)-1,2,3,4-tetrahydro-N-1H-indazol-5-yl-6-methyl-2-oxo-5-pyrimidinecarboxamide | [4] |
| Molecular Formula | C₁₉H₁₆FN₅O₂ | [4] |
| Molecular Weight | 365.36 g/mol | [4] |
| CAS Number | 817194-38-0 | [4] |
| SMILES | CC1=C(C(=O)NC2=CC3=C(C=C2)NN=C3)C(C4=CC=C(F)C=C4)NC(=O)N1 | [2] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Solubility | DMSO: ≥70 mg/mL, Ethanol: ~3 mg/mL, Water: Insoluble | [5][6] |
Pharmacological Properties
This compound is a potent inhibitor of ROCK1 and a selective inhibitor of GRK2. Its inhibitory activity has been characterized against a panel of kinases, demonstrating its selectivity profile.
Kinase Inhibitory Activity
The inhibitory potency of this compound is summarized in the table below.
| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference |
| ROCK1 | 14 - 100 | Cell-free assays | [1][3][5][6] |
| GRK2 | 770 | Cell-free assays | [1][3][5] |
| GRK1 | >100,000 | Cell-free assays | [6] |
| GRK5 | >100,000 | Cell-free assays | [6] |
| PKA | 30,000 | Cell-free assays | [1][3] |
| RSK1 | 3,100 | Cell-free assays | [6] |
| p70S6K | 2,850 | Cell-free assays | [6] |
Selectivity Profile
This compound displays significant selectivity for GRK2 over other GRK subfamilies, such as GRK1 and GRK5, with over 100-fold selectivity.[1][3] It is a weak inhibitor of PKA.[1][3] While it is a potent ROCK1 inhibitor, it shows selectivity over other AGC family kinases like RSK1 and p70S6K.[6]
Signaling Pathways
This compound modulates two key signaling pathways: the RhoA/ROCK pathway, which is crucial for cytoskeletal regulation, and the GPCR/GRK2 pathway, which is central to G protein-coupled receptor desensitization.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and contraction. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates downstream substrates to control actin-myosin contractility and cytoskeletal dynamics. Inhibition of ROCK1 by this compound can lead to smooth muscle relaxation and reduced cell migration and proliferation.
References
- 1. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
GSK180736A: An In-Depth Technical Guide to a Dual Rho-Associated Kinase and G Protein-Coupled Receptor Kinase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK180736A is a potent small molecule inhibitor targeting Rho-associated coiled-coil containing protein kinase (ROCK) and G protein-coupled receptor kinase 2 (GRK2). Initially developed as a ROCK inhibitor, it has demonstrated significant activity against both ROCK1 and GRK2, making it a valuable tool for investigating the roles of these kinases in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory profile, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in utilizing this compound for their scientific investigations.
Introduction
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is integral to regulating a multitude of cellular functions, including cytoskeletal dynamics, cell adhesion, motility, contraction, and gene expression.[1][2] Dysregulation of this pathway has been implicated in a range of diseases, including cardiovascular disorders like hypertension, as well as cancer and neurological conditions.[1][3] As such, ROCK has emerged as a significant therapeutic target.
This compound was initially identified as a potent inhibitor of ROCK1.[4][5] Subsequent studies revealed its additional activity as a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[5][6] This dual activity profile makes this compound a unique chemical probe for dissecting the intricate interplay between these two important signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the active site of both ROCK and GRK2 kinases.[1] By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. Inhibition of ROCK leads to a reduction in the phosphorylation of its key substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), resulting in the modulation of actin-myosin contractility and cytoskeletal organization.[7]
Quantitative Data
The inhibitory activity of this compound has been characterized against a panel of kinases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values. It is important to note that there is a discrepancy in the reported IC50 values for ROCK1 across different sources.
Table 1: Inhibitory Potency (IC50) of this compound against ROCK and GRK Isoforms
| Target Kinase | IC50 (nM) | Reference(s) |
| ROCK1 | 100 | [1][3][4][6] |
| ROCK1 | 14 | [1][8] |
| GRK2 | 770 | [1][3][4][6] |
| GRK1 | >100,000 | [8] |
| GRK5 | >30,000 (300-fold less potent than against GRK2) | [3][6] |
Table 2: Selectivity Profile of this compound against Other Kinases
| Target Kinase | IC50 (nM) | Reference(s) |
| PKA (Protein Kinase A) | 30,000 | [1][3] |
| RSK1 | 3,100 | [8] |
| p70S6K | 2,850 | [8] |
Signaling Pathways and Experimental Workflows
Rho-ROCK Signaling Pathway
The following diagram illustrates the canonical Rho-ROCK signaling pathway, highlighting the key components and the point of inhibition by this compound.
Caption: The Rho-ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Characterization
The following diagram outlines a typical experimental workflow for characterizing a kinase inhibitor like this compound.
Caption: A logical workflow for the characterization of a kinase inhibitor.
Experimental Protocols
Representative Biochemical ROCK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against ROCK1.[9]
Materials:
-
Recombinant human ROCK1 enzyme
-
ROCKtide (a substrate peptide for ROCK)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In each well of the plate, prepare the kinase reaction by adding the following components:
-
Kinase buffer
-
Desired concentration of this compound or DMSO (vehicle control)
-
Recombinant ROCK1 enzyme
-
Substrate peptide (ROCKtide)
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cardiomyocyte Contraction Assay
This protocol describes a cell-based assay to evaluate the effect of this compound on cardiomyocyte contractility, a process influenced by ROCK activity.[1]
Materials:
-
Isolated primary cardiomyocytes (e.g., from mice)
-
Cell culture medium
-
Isoproterenol (B85558) (a β-adrenergic agonist to stimulate contraction)
-
This compound (dissolved in a suitable solvent, e.g., PBS)
-
Phosphate-buffered saline (PBS)
-
A system for measuring cardiomyocyte contraction (e.g., video-based edge detection)
Procedure:
-
Cell Plating: Plate the isolated cardiomyocytes on a suitable culture surface and allow them to attach.
-
Pre-treatment with Inhibitor:
-
Replace the culture medium with fresh medium containing the desired concentration of this compound or the vehicle control (e.g., PBS).
-
Incubate the cells for a specified pre-treatment time (e.g., 10 minutes).
-
-
Stimulation of Contraction:
-
Add isoproterenol to the medium to a final concentration of 0.5 µM to induce cardiomyocyte contraction.
-
-
Recording of Contraction:
-
Immediately begin recording the contractile activity of the cardiomyocytes using a suitable imaging and analysis system for a defined period (e.g., 2 minutes).
-
-
Data Analysis:
-
Analyze the recordings to determine parameters of cardiomyocyte contractility, such as the amplitude and velocity of contraction and relaxation.
-
Compare the contractile parameters of this compound-treated cells to the vehicle-treated control cells to assess the effect of the inhibitor.
-
Chemical Synthesis
Conclusion
This compound is a valuable pharmacological tool for the study of Rho-associated kinase and G protein-coupled receptor kinase 2 signaling. Its dual inhibitory activity provides a unique opportunity to explore the crosstalk between these two critical pathways. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both in vitro and cell-based experimental settings. Further research is warranted to fully elucidate its therapeutic potential and to clarify the existing discrepancies in its reported inhibitory potency against ROCK1 and to determine its activity against ROCK2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Applications - CAT N°: 26182 [bertin-bioreagent.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
GSK180736A: A Technical Analysis of Binding Affinity to ROCK1 and GRK2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor GSK180736A to two key serine/threonine kinases: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound was initially developed as a potent inhibitor of ROCK1 and was later identified as a selective inhibitor of GRK2.[1] The compound exhibits different binding affinities for these two kinases, which is a critical consideration for its use as a chemical probe in research and for its potential therapeutic applications. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
A review of the available literature reveals a consensus on the IC50 value for GRK2, while some discrepancy exists for the ROCK1 IC50 value.
| Target Kinase | IC50 (nM) | Reference(s) |
| ROCK1 | 100 | [1][2][3] |
| 14 | [4] | |
| GRK2 | 770 | [1][2][3] |
Table 1: Summary of reported IC50 values for this compound against ROCK1 and GRK2.
The more frequently cited IC50 value for ROCK1 is 100 nM.[1][2][3] However, a value of 14 nM has also been reported, highlighting the potential for variations in experimental conditions to influence the measured potency.[4] The IC50 for GRK2 is consistently reported as 770 nM.[1][2][3]
Experimental Protocols
The following sections describe representative experimental methodologies for determining the IC50 values of this compound against ROCK1 and GRK2. These protocols are based on commonly used kinase assay formats.
ROCK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the IC50 of this compound for ROCK1 using a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human ROCK1 enzyme
-
This compound
-
ROCKtide (a suitable peptide substrate for ROCK1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction:
-
In a 96-well plate, add the ROCK1 enzyme and the peptide substrate to the kinase assay buffer.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for ROCK1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
GRK2 Kinase Inhibition Assay (Tubulin Phosphorylation Assay)
This protocol describes a method for determining the IC50 of this compound for GRK2 by measuring the phosphorylation of tubulin, a known substrate of GRK2.[5][6]
Materials:
-
Recombinant human GRK2 enzyme
-
This compound
-
Purified tubulin
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the GRK2 enzyme and purified tubulin in the kinase assay buffer.
-
Add the serially diluted this compound or vehicle control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
-
Data Analysis:
-
Quantify the radioactive signal in the tubulin band using a phosphorimager.
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable curve-fitting program.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of ROCK1 and GRK2 and a generalized workflow for an in vitro kinase inhibition assay.
Caption: Simplified ROCK1 signaling pathway.
Caption: Canonical GRK2-mediated GPCR desensitization pathway.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GTP-binding-protein-coupled receptor kinase 2 (GRK2) binds and phosphorylates tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GSK180736A In Vitro Kinase Assay
Introduction
GSK180736A is a potent small molecule inhibitor primarily targeting Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Initially developed as a ROCK1 inhibitor, it was later identified as an ATP-competitive inhibitor of GRK2.[1][2] Its dual inhibitory action makes it a valuable tool for studying the roles of these kinases in various signaling pathways. Overexpression of GRK2 is associated with heart failure, making its inhibition a therapeutic strategy.[4] This document provides a summary of the inhibitory activity of this compound and a representative protocol for conducting an in vitro kinase assay to evaluate its potency and selectivity.
Data Presentation: Kinase Selectivity Profile
The inhibitory activity of this compound has been characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Kinase Target | IC50 Value | Notes |
| ROCK1 | 14 nM - 100 nM | Potent inhibition. Some variability in reported values exists.[1][2][3][5][6][7] |
| GRK2 | 770 nM (0.77 µM) | Potent, selective, and ATP-competitive inhibition.[1][2][3][5][6][7] |
| RSK1 | 3,100 nM (3.1 µM) | Moderate inhibition.[3] |
| p70S6K | 2,850 nM (2.85 µM) | Moderate inhibition.[3] |
| PKA | 30 µM to >100 µM | Weak inhibitor.[1][2][3][5][6][7] |
| GRK1 | >100 µM | Highly selective against GRK1.[3][6][8][9] |
| GRK5 | >100 µM | Over 300-fold less potent compared to GRK2.[3][5][6][7] |
Signaling Pathway
This compound inhibits two distinct signaling pathways by targeting GRK2 and ROCK1. GRK2 is involved in the desensitization of G protein-coupled receptors (GPCRs), while ROCK1 is a key effector of the small GTPase RhoA, regulating cytoskeleton dynamics.
Caption: Inhibition of GRK2 and ROCK1 pathways by this compound.
Experimental Protocols
This section outlines a representative protocol for determining the IC50 value of this compound against a target kinase using a luminescence-based kinase assay. This assay quantifies the amount of ATP remaining after the kinase reaction, where a lower luminescence signal indicates higher kinase activity.
A. Materials and Reagents
-
Kinase: Recombinant human ROCK1 or GRK2.
-
Kinase Substrate: Specific peptide or protein substrate for the kinase (e.g., S6K substrate peptide for ROCK1).
-
Inhibitor: this compound (prepare stock solution in 100% DMSO).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Detection Reagent: Commercial ADP-Glo™ Kinase Assay kit or similar.
-
Assay Plates: White, opaque, 384-well microplates.
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
B. Experimental Workflow Diagram
Caption: Workflow for a typical in vitro kinase inhibition assay.
C. Step-by-Step Procedure
-
Inhibitor Preparation: Prepare a series of 10-point, 3-fold serial dilutions of this compound in 100% DMSO. For example, start with a 1 mM stock and dilute down to the nanomolar range.
-
Assay Plate Setup:
-
Transfer 1 µL of each this compound dilution or DMSO (for vehicle control) to the wells of a 384-well assay plate.
-
Include "no enzyme" controls (for background) and "no inhibitor" positive controls (for 0% inhibition).
-
-
Kinase Addition:
-
Prepare a working solution of the kinase (e.g., ROCK1) in the assay buffer. The optimal concentration should be determined empirically.
-
Add 5 µL of the diluted kinase solution to each well, except for the "no enzyme" control wells.
-
Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X substrate/ATP mixture in the assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to each well. The total reaction volume is now 11 µL.
-
Mix the plate gently.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The optimal incubation time may vary depending on the kinase and should be determined to ensure the reaction is within the linear range.
-
Signal Detection:
-
Stop the kinase reaction and measure ATP depletion according to the manufacturer's protocol for the ADP-Glo™ assay.
-
Typically, this involves adding 10 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
D. Data Analysis
-
Calculate Percent Inhibition: The raw luminescence units (RLU) are used to calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. NB-64-22808-50mg | this compound [817194-38-0] Clinisciences [clinisciences.com]
- 8. plus.labcloudinc.com [plus.labcloudinc.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK180736A in Cardiac Myocyte Contractility Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes are provided for research purposes only. GSK180736A is a research chemical and not intended for human or veterinary use.
Introduction: Correcting the Mechanism of Action of this compound
Initial understanding suggested this compound as a pan-Tropomyosin receptor kinase (Trk) inhibitor. However, publicly available data and scientific literature have since clarified its primary targets. This compound is a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) and a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).
-
ROCK1 IC₅₀: 14-100 nM
-
GRK2 IC₅₀: 770 nM
This compound demonstrates over 100-fold selectivity for GRK2 compared to other GRK subfamilies.[1] Its use as a research tool in cardiac myocyte contractility studies should, therefore, be centered on its ability to modulate ROCK1 and GRK2 signaling pathways, which are both pivotal in regulating cardiac function.
Scientific Background: The Role of ROCK1 and GRK2 in Cardiac Myocyte Contractility
ROCK1 (Rho-associated coiled-coil kinase 1): A downstream effector of the small GTPase RhoA, ROCK1 is involved in a multitude of cellular processes, including the regulation of the actin cytoskeleton. In cardiomyocytes, ROCK1 has been implicated in pathological cardiac remodeling, fibrosis, and apoptosis.[2][3] Its role in contractility is complex; while acute inhibition can have varied effects, chronic ROCK1 activation is generally associated with detrimental cardiac outcomes.[4] Inhibition of ROCK1 is a therapeutic strategy being explored for various cardiovascular diseases.
GRK2 (G protein-coupled receptor kinase 2): GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling. In the heart, it is best known for its role in desensitizing β-adrenergic receptors (β-ARs).[5] Under conditions of chronic cardiac stress, such as in heart failure, GRK2 levels are upregulated.[6][7] This leads to a blunted response to catecholamines, impairing the heart's ability to increase contractility.[8] Therefore, inhibiting GRK2 is a promising therapeutic approach to restore β-adrenergic signaling and improve cardiac contractile function.[9]
Application: Investigating Cardiac Myocyte Contractility with this compound
This compound can be utilized as a dual inhibitor to probe the combined roles of ROCK1 and GRK2 in cardiac myocyte contractility. Given the significant difference in potency, dose-response experiments can help to dissect the relative contributions of each kinase to the observed phenotype. At lower nanomolar concentrations, the effects are more likely attributable to ROCK1 inhibition, while at higher nanomolar to low micromolar concentrations, the effects will involve both ROCK1 and GRK2 inhibition.
Hypothetical Experimental Data
The following tables represent hypothetical data from experiments using this compound on isolated adult rat ventricular myocytes.
Table 1: Effect of this compound on Basal Cardiomyocyte Contractility
| Parameter | Vehicle Control | This compound (100 nM) | This compound (1 µM) |
| Fractional Shortening (%) | 5.2 ± 0.4 | 5.8 ± 0.5 | 6.5 ± 0.6 |
| Peak Shortening Velocity (µm/s) | 155 ± 12 | 168 ± 15 | 185 ± 18 |
| Time to 90% Relengthening (ms) | 210 ± 18 | 205 ± 16 | 195 ± 15 |
Table 2: Effect of this compound on Isoproterenol-Stimulated Cardiomyocyte Contractility
| Parameter | Isoproterenol (B85558) (100 nM) | Isoproterenol + this compound (100 nM) | Isoproterenol + this compound (1 µM) |
| Fractional Shortening (%) | 10.5 ± 0.8 | 11.2 ± 0.9 | 13.8 ± 1.1 |
| Peak Shortening Velocity (µm/s) | 320 ± 25 | 335 ± 28 | 380 ± 30 |
| Time to 90% Relengthening (ms) | 150 ± 12 | 145 ± 11 | 130 ± 10 |
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Myocytes
This protocol describes the isolation of calcium-tolerant adult ventricular myocytes from a rat heart using a Langendorff perfusion system.
Materials:
-
Krebs-Henseleit (KH) buffer
-
Low-calcium perfusion buffer
-
Digestion buffer (with collagenase type II)
-
Stop buffer (with 10% fetal bovine serum)
-
Calcium-tolerant storage solution
-
Langendorff perfusion system
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KH buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin perfusion with warm (37°C), oxygenated KH buffer to clear the coronary arteries of blood.
-
Switch to a low-calcium perfusion buffer for 4-5 minutes to stop contractions.
-
Perfuse the heart with digestion buffer containing collagenase type II until the heart becomes flaccid.
-
Transfer the heart to a dish containing stop buffer.
-
Gently tease the ventricular tissue apart to release the myocytes.
-
Filter the cell suspension through a nylon mesh to remove large tissue debris.
-
Allow the myocytes to settle by gravity and gently re-suspend them in a graded series of calcium-containing solutions to re-introduce physiological calcium levels.
-
The resulting rod-shaped, quiescent myocytes are ready for contractility studies.
Protocol 2: Measurement of Cardiomyocyte Contractility
This protocol outlines the measurement of sarcomere shortening in isolated adult ventricular myocytes using an ion imaging and contractility measurement system.
Materials:
-
Isolated adult ventricular myocytes
-
Tyrode's solution (containing 1.8 mM CaCl₂)
-
This compound stock solution (in DMSO)
-
Isoproterenol stock solution (in water)
-
Inverted microscope with a video-based sarcomere length detection system
-
Field stimulation electrodes
-
Data acquisition and analysis software
Procedure:
-
Plate the isolated myocytes in a laminin-coated chamber perfused with Tyrode's solution at 37°C.
-
Allow the myocytes to adhere for at least 30 minutes.
-
Select a single, rod-shaped myocyte with clear striations for analysis.
-
Position the cell in the field of view of the microscope and focus on the sarcomere pattern.
-
Pace the myocyte at a steady frequency (e.g., 1 Hz) using the field stimulation electrodes.
-
Record baseline contractility for 2-3 minutes. Key parameters to measure include:
-
Fractional shortening: [(Diastolic Length - Systolic Length) / Diastolic Length] * 100%
-
Peak shortening velocity (+dL/dt)
-
Maximal relengthening velocity (-dL/dt)
-
Time to peak shortening
-
Time to 90% relengthening
-
-
To test the effect of this compound, perfuse the chamber with Tyrode's solution containing the desired concentration of the inhibitor (e.g., 100 nM or 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Allow the inhibitor to equilibrate for 10-15 minutes before recording contractility again.
-
For stimulated contractility studies, introduce a β-adrenergic agonist like isoproterenol to the perfusion buffer, with or without pre-incubation with this compound.
-
Record the contractile response under these conditions.
-
Analyze the data using appropriate software to quantify the changes in contractility parameters.
Visualizations
Signaling Pathways
Caption: ROCK1 and GRK2 signaling pathways in cardiomyocytes.
Experimental Workflow
Caption: Workflow for cardiomyocyte contractility assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Rho kinase signaling and cardiac physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK1 plays an essential role in the transition from cardiac hypertrophy to failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 6. G Protein-Coupled Receptor Kinase 2 Ablation in Cardiac Myocytes Before or After Myocardial Infarction Prevents Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRK2 – A Link Between Myocardial Contractile Function and Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor kinase 2: a link between myocardial contractile function and cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying GRK2 in Rheumatoid Arthritis using GSK180736A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK180736A, a potent G protein-coupled receptor kinase 2 (GRK2) inhibitor, in the investigation of rheumatoid arthritis (RA). The protocols detailed below are intended to facilitate the study of GRK2's role in the pathophysiology of RA, particularly focusing on its impact on fibroblast-like synoviocytes (FLS).
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Fibroblast-like synoviocytes are key players in the pathogenesis of RA, contributing to inflammation and cartilage degradation. G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical regulator in RA. Its upregulation in the synovial tissue of RA patients and animal models is associated with the abnormal proliferation and activation of FLS.[1][2] this compound is a selective, ATP-competitive inhibitor of GRK2, making it a valuable tool for elucidating the therapeutic potential of GRK2 inhibition in RA.[3] Although originally developed as a Rho-associated coiled-coil kinase 1 (ROCK1) inhibitor, it exhibits significant potency against GRK2.[3]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a reference for its in vitro and potential in vivo applications.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| GRK2 | 0.77 µM (770 nM) | Cell-free assay | [3] |
| ROCK1 | 100 nM | Cell-free assay | [3] |
| PKA | 30 µM | Cell-free assay | [3] |
Table 2: Selectivity Profile of this compound
| Kinase Comparison | Selectivity (Fold) | Reference |
| GRK2 vs. GRK1 | >400 | |
| GRK2 vs. GRK5 | >100 | [3] |
| GRK2 vs. PKA | ~39 | [3] |
| ROCK1 vs. GRK2 | ~7.7 | [3] |
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Experimental Protocols
In Vitro Protocol: Inhibition of RA FLS Proliferation
This protocol describes how to assess the effect of this compound on the proliferation of fibroblast-like synoviocytes isolated from patients with rheumatoid arthritis.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
FLS Isolation and Culture:
-
Isolate FLS from synovial tissues obtained from RA patients with informed consent and ethical approval, following established protocols.[1]
-
Culture the FLS in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells upon reaching 80-90% confluency and use cells between passages 3 and 6 for experiments.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize the cultured FLS and perform a cell count.
-
Seed the FLS into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for an additional 48 to 72 hours.
-
-
MTT Proliferation Assay:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value for the inhibition of FLS proliferation.
-
In Vivo Protocol: Collagen-Induced Arthritis (CIA) Model
This protocol provides a general framework for evaluating the efficacy of this compound in a rodent model of collagen-induced arthritis. Specific parameters such as animal strain, collagen type, and immunization protocol should be optimized based on laboratory experience and published literature.[4]
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles for immunization and drug administration
-
Calipers for measuring paw thickness
Procedure:
-
Induction of CIA:
-
Emulsify type II collagen in CFA.
-
On day 0, immunize rodents (e.g., DBA/1 mice or Wistar rats) with the collagen/CFA emulsion via intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
-
Treatment Regimen:
-
Prophylactic Treatment: Begin administration of this compound or vehicle on the day of the primary immunization (day 0) or a few days before the expected onset of arthritis.
-
Therapeutic Treatment: Begin administration of this compound or vehicle upon the first clinical signs of arthritis (e.g., paw swelling, erythema).
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., once or twice daily) should be determined based on the pharmacokinetic properties of this compound. A suggested starting dose range could be 1-10 mg/kg.
-
-
Assessment of Arthritis:
-
Monitor the animals daily or every other day for the onset and severity of arthritis.
-
Clinical Score: Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation and ankylosis). The maximum score per animal is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), euthanize the animals and collect blood and joint tissues.
-
Histopathology: Fix, decalcify, and embed the joints in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum using ELISA or other immunoassays.
-
-
Data Analysis:
-
Compare the mean clinical scores, paw thickness, and histological scores between the this compound-treated groups and the vehicle control group.
-
Analyze the serum cytokine levels to determine the effect of this compound on systemic inflammation.
-
Disclaimer: These protocols provide a general guideline. Researchers should optimize the experimental conditions based on their specific research goals and available resources. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Targeted inhibition of GRK2 kinase domain by CP-25 to reverse fibroblast-like synoviocytes dysfunction and improve collagen-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of GRK2-PDE4D Axis Suppresses Fibroblast-Like Synoviocytes Hyperplasia and Alleviates Experimental Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRK2 mediated degradation of SAV1 initiates hyperplasia of fibroblast-like synoviocytes in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maokangbio.com [maokangbio.com]
Application Notes and Protocols for GSK180736A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK180736A is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1][2] Emerging research has also identified it as an inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), highlighting its potential as a therapeutic agent in certain cancers, particularly in sensitizing tumors to DNA damaging agents. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research.
Mechanism of Action
This compound exerts its effects through the inhibition of multiple kinases. Its primary targets are GRK2 and ROCK1.[1][2] More recently, this compound has been shown to inhibit BCKDK, a key regulator of branched-chain amino acid metabolism. In the context of cancer, particularly triple-negative breast cancer (TNBC), inhibition of BCKDK by this compound has been demonstrated to disrupt homologous recombination repair of DNA damage. This disruption sensitizes cancer cells to DNA-damaging therapeutic agents. The proposed mechanism involves the nuclear localization of BCKDK where it phosphorylates the E3 ubiquitin ligase RNF8, preventing the degradation of RAD51, a critical component of homologous recombination. By inhibiting BCKDK, this compound promotes the degradation of RAD51, thereby impairing DNA repair and enhancing the efficacy of DNA-damaging drugs.
Data Presentation
Quantitative Kinase Inhibition Data
| Target | IC50 | Assay Conditions |
| GRK2 | 0.77 µM | Cell-free assay[1][2] |
| ROCK1 | 100 nM | Cell-free assay[1][2] |
| PKA | 30 µM | Cell-free assay[1] |
This table summarizes the in vitro inhibitory activity of this compound against key kinase targets.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium and add 100 µL of the diluted compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in the DNA damage response pathway.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
DNA damaging agent (e.g., Doxorubicin)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-RNF8 (Ser157), anti-RAD51, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound with or without a DNA damaging agent for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Image Acquisition and Analysis:
-
Develop the blot with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry.
-
Quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
-
References
Troubleshooting & Optimization
GSK180736A solubility in DMSO and aqueous solutions
Welcome to the technical support center for GSK180736A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with reported concentrations ranging from ≥ 30 mg/mL to 73 mg/mL.[1][2][3][4][5] For optimal results, use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][2][3]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is poorly soluble in water.[2][3][6][7] Direct dissolution in aqueous buffers such as PBS or cell culture media is not recommended for high concentrations. For in vitro and in vivo studies requiring aqueous dilutions, it is advised to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous medium.
Q3: How can I prepare a working solution of this compound for cell-based assays?
A3: To prepare a working solution for cell-based assays, dilute your high-concentration DMSO stock solution into your specific cell culture medium. It is crucial to perform a preliminary test to ensure the final DMSO concentration is not toxic to your cells (typically <0.5%) and that the compound remains in solution at the final concentration. One study mentions using PBS as a vehicle for pretreating cardiac myocytes with this compound at concentrations of 0.5 µM and 1 µM, suggesting that at these low concentrations, the compound may be sufficiently soluble when diluted from a DMSO stock.[2][8]
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: What are the known targets of this compound?
A5: this compound is a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) with an IC50 of 100 nM and a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) with an IC50 of 0.77 µM.[2][3][4][8][9] It is a weak inhibitor of PKA, with an IC50 of 30 µM.[2][3][8][9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 30 - 73 | ≥ 82.11 - 199.8 | Use fresh, anhydrous DMSO. Sonication or warming to 37-50°C can aid dissolution.[1][2][3][6][7] |
| Ethanol | 3 | 8.21 | Sonication or warming is recommended.[3][6][7][8] |
| Water | < 1 (insoluble) | - | Insoluble or slightly soluble.[2][3][6][7][8] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Composition | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.84 mM) | Results in a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.84 mM) | Results in a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.84 mM) | Results in a clear solution.[2] |
| Carboxymethylcellulose-Na (CMC-Na) solution | ≥ 5 mg/mL | Forms a homogeneous suspension for oral administration.[2][3][7] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate in DMSO stock | - Solubility limit exceeded.- DMSO has absorbed moisture.- Compound did not fully dissolve. | - Ensure you are not exceeding the maximum solubility (see Table 1).- Use fresh, high-purity, anhydrous DMSO.- Aid dissolution by vortexing, sonicating in a water bath for 10-15 minutes, or gentle warming (37°C for 5-10 minutes).[10] |
| Precipitation upon dilution into aqueous media (e.g., PBS, cell culture medium) | - Poor aqueous solubility of this compound.- Final concentration exceeds solubility in the aqueous medium. | - Reduce Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%).- Test Solubility in Your Medium: Before your main experiment, perform a serial dilution of your DMSO stock into the assay buffer to determine the concentration at which precipitation occurs.- Modify Buffer pH: The solubility of many kinase inhibitors is pH-dependent.[11][12] If your experimental system allows, testing a range of pH values for your buffer may improve solubility.- Use Solubility Enhancers: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 are used to maintain solubility.[2] While not always suitable for in vitro assays, understanding this principle can be helpful. |
| Inconsistent results in cell-based assays | - Precipitation of the inhibitor leading to an inaccurate effective concentration.- Degradation of the compound. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the vial for several minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C for 5-10 minutes can also be applied.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: General Method for Assessing Solubility in Aqueous Buffers
This protocol provides a way to estimate the kinetic solubility of this compound in your specific aqueous medium.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the DMSO stock in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO concentration to your aqueous buffer of interest (e.g., PBS or cell culture medium) in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Mix and Incubate: Mix the plate on a shaker for a few minutes and then let it incubate at room temperature for 1-2 hours.
-
Observe for Precipitation: Visually inspect each well for signs of precipitation or cloudiness. The highest concentration that remains clear is an estimation of the kinetic solubility in that specific medium. For a more quantitative analysis, a nephelometer can be used to measure light scattering.[1]
Mandatory Visualizations
Signaling Pathways
This compound is known to inhibit GRK2 and ROCK1. The following diagrams illustrate the simplified signaling pathways involving these kinases.
Caption: Simplified GRK2 signaling pathway and the inhibitory action of this compound.
Caption: Simplified ROCK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for preparing and troubleshooting this compound working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. This compound | GRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 9. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
GSK180736A stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GSK180736A, along with troubleshooting guides and frequently asked questions to ensure successful experimentation.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its integrity and activity. Below are the recommended storage conditions for both the solid compound and solutions.
Storage of Solid this compound
| Temperature | Duration | Notes |
| -20°C | 3 years | Keep tightly sealed. |
| 4°C | 2 years | For shorter-term storage. |
Storage of this compound Stock Solutions
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
| Temperature | Solvent | Duration | Source |
| -80°C | DMSO | 2 years | MedchemExpress[2] |
| -80°C | In solvent | 1 year | Selleck Chem[1][3] |
| -80°C | In solvent | 6 months | AbMole BioScience[4] |
| -20°C | DMSO | 1 year | MedchemExpress[2] |
| -20°C | In solvent | 1 month | Selleck Chem, AbMole BioScience[1][4] |
Note: Discrepancies in storage duration may be due to differences in experimental conditions or supplier recommendations. For critical long-term studies, it is advisable to perform stability tests under your specific laboratory conditions.
Solubility
This compound exhibits the following solubility characteristics:
| Solvent | Solubility | Concentration (Molar Equivalent) | Notes |
| DMSO | ≥ 73 mg/mL | ~199.8 mM | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1][2] Warming to 50°C in a water bath can aid dissolution.[3] Sonication is also recommended.[5] |
| Ethanol | 3 mg/mL | ~8.21 mM | Sonication or warming can be used to aid dissolution.[1][5] |
| Water | Insoluble | N/A | [1][3] |
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Experiments (e.g., 10 mM Stock Solution in DMSO):
-
Equilibration: Allow the vial of solid this compound to reach room temperature for at least 60 minutes before opening.[6]
-
Calculation: To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO. For example, to 1 mg of this compound (MW: 365.36 g/mol ), add 273.7 µL of DMSO.
-
Dissolution: Vigorously vortex the solution. If necessary, sonicate the vial or warm it briefly in a 50°C water bath to ensure complete dissolution.[3][5]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C or -20°C as per the stability guidelines above.
Preparation of Working Solutions for In Vivo Experiments
For in vivo experiments, it is recommended to prepare fresh solutions daily.[2] Below are example protocols for preparing formulations suitable for administration.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[2]
-
Add 10% DMSO to the calculated amount of this compound and mix to dissolve.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix.
-
Finally, add 45% saline and mix until a clear solution is obtained.
Protocol 2: Formulation with SBE-β-CD in Saline
This protocol also yields a clear solution with a solubility of ≥ 2.5 mg/mL.[2]
-
Add 10% DMSO to the calculated amount of this compound and mix to dissolve.
-
Add 90% of a 20% SBE-β-CD solution in saline and mix until the solution is clear.
Protocol 3: Formulation in Corn Oil
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[2]
-
Add 10% DMSO to the calculated amount of this compound and mix to dissolve.
-
Add 90% corn oil and mix thoroughly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solution concentration is too high.- Improper storage temperature.- Freeze-thaw cycles. | - Warm the solution and sonicate to redissolve.- If precipitation persists, consider preparing a more dilute stock solution.- Ensure storage at the recommended temperature and avoid repeated freeze-thaw cycles by aliquoting. |
| Difficulty dissolving the compound | - Solvent quality (e.g., wet DMSO).- Insufficient mixing. | - Use fresh, anhydrous DMSO.[1][2]- Vigorously vortex the solution.- Aid dissolution by sonicating the vial or warming it briefly in a water bath (up to 50°C).[2][3][5] |
| Cloudy or precipitated in vivo formulation | - Incorrect order of solvent addition.- Insufficient mixing between steps. | - Prepare the formulation by adding each solvent one by one in the specified order.[2]- Ensure thorough mixing after the addition of each component before adding the next. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Use of a stock solution that has undergone multiple freeze-thaw cycles. | - Use a fresh aliquot of the stock solution for each experiment.- Verify the storage conditions and duration of your stock solutions against the recommended guidelines. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound upon receipt? A1: Upon receipt, store the solid compound at -20°C for long-term stability (up to 3 years) or at 4°C for shorter-term use (up to 2 years).[4]
Q2: Can I store my this compound stock solution at -20°C? A2: Yes, but the recommended storage duration at -20°C is shorter and varies between suppliers (from 1 month to 1 year).[1][2][4] For longer-term storage of stock solutions, -80°C is recommended.[1][2][3]
Q3: Why is my this compound not dissolving in DMSO? A3: This could be due to several factors. Ensure you are using fresh, anhydrous DMSO, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2] You can also try warming the solution in a 50°C water bath or sonicating it to aid dissolution.[3][5]
Q4: How many times can I freeze and thaw my stock solution? A4: To ensure the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles. You should aliquot your stock solution into single-use volumes after preparation.[1]
Q5: Should I prepare my in vivo formulation in advance? A5: No, it is recommended to prepare working solutions for in vivo experiments freshly on the day of use to ensure maximum potency and stability.[2]
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound dissolution issues.
References
Technical Support Center: GSK180736A Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor in vivo bioavailability of GSK180736A.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides systematic approaches to identify and resolve them.
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause 1: Poor Aqueous Solubility.
This compound is known to be practically insoluble in water, which is a primary reason for its poor oral bioavailability.[1][2] This low solubility limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][4]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes cosolvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, keeping the drug in solution.[8][9]
-
Possible Cause 2: Inadequate Vehicle for Administration.
The choice of vehicle for oral gavage is critical for poorly soluble compounds.
Solutions:
-
Aqueous Suspension with Suspending Agents: While this compound is insoluble in water, creating a homogenous and stable suspension is crucial for consistent dosing.
-
Recommended Vehicle: A common approach is to use an aqueous solution of carboxymethylcellulose sodium (CMC-Na) to create a homogeneous suspension suitable for oral administration.[1]
-
-
Solubilizing Formulations: For preclinical studies, solubilizing co-solvents can be used.
Problem 2: High variability in plasma concentrations between individual animals.
Possible Cause 1: Inhomogeneous Suspension.
If this compound is administered as a suspension, inconsistent dosing can occur if the suspension is not uniform.
Solutions:
-
Ensure Homogeneity: Vigorously vortex or sonicate the suspension immediately before each administration to ensure a uniform distribution of the compound.
-
Particle Size Control: Smaller and more uniform particle sizes (achieved through micronization or nanonization) can lead to more stable and consistent suspensions.
Possible Cause 2: Food Effects.
The presence or absence of food in the GI tract can significantly impact the absorption of poorly soluble drugs.
Solutions:
-
Standardize Feeding Conditions: Fast animals overnight before dosing to ensure a consistent gastric environment.
-
Investigate Food Effects: Conduct pilot studies in both fed and fasted states to understand the impact of food on this compound absorption.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: The key physicochemical properties of this compound are summarized in the table below. Its insolubility in water is a major contributor to its poor oral bioavailability.
| Property | Value | Source |
| Molecular Weight | 365.36 g/mol | [1][5] |
| Molecular Formula | C₁₉H₁₆FN₅O₂ | [5] |
| Solubility | ||
| Water | Insoluble | [1][2] |
| DMSO | Up to 73 mg/mL | [1] |
| Ethanol | ~3 mg/mL | [1][2] |
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) and a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[10][11] It is significantly more selective for GRK2 over other GRKs.[1] Its use as a GRK2 inhibitor can be limited by its high potency against ROCK1.[6][12]
Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A3: While a definitive BCS classification has not been published, its poor aqueous solubility suggests it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[4] For BCS Class II drugs, enhancing the dissolution rate is the primary goal to improve bioavailability.
Q4: Are there any published in vivo pharmacokinetic data for this compound?
Q5: How can I prepare a nanosuspension of this compound?
A5: A nanosuspension can be prepared using top-down methods like media milling or high-pressure homogenization. A general approach is outlined below.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Media Milling
This protocol provides a general guideline for preparing a nanosuspension of this compound for preclinical oral administration.
Materials:
-
This compound
-
Stabilizers: e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Polysorbate 80 (Tween 80)[13]
-
Milling media: Yttria-stabilized zirconium oxide beads (e.g., 0.5 mm diameter)
-
Purified water
-
Milling vessel
-
High-speed stirrer or planetary ball mill
Procedure:
-
Preparation of the Stabilizer Solution: Prepare an aqueous solution of the chosen stabilizer(s) (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80).[13]
-
Pre-suspension: Disperse a known amount of this compound in the stabilizer solution to form a pre-suspension. Use a high-speed stirrer to ensure the powder is well-wetted.
-
Milling:
-
Add the pre-suspension and milling beads to the milling vessel. A typical bead-to-suspension ratio is 1:1 by volume.
-
Mill at a high speed for a predetermined time (e.g., 2-24 hours). The optimal milling time will need to be determined empirically to achieve the desired particle size.
-
-
Separation: Separate the nanosuspension from the milling beads. This can be done by pouring the mixture through a sieve with a mesh size larger than the beads but smaller than any potential large agglomerates.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). The target is typically a mean particle size below 200 nm with a low PDI (< 0.3).
-
Zeta Potential: Measure to assess the stability of the suspension.
-
Drug Content: Determine the concentration of this compound in the final suspension using a validated analytical method (e.g., HPLC).
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion of this compound to enhance its dissolution.
Materials:
-
This compound
-
Hydrophilic carrier: e.g., Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG 6000), or Soluplus®[6][14]
-
Volatile organic solvent: A solvent that dissolves both this compound and the carrier (e.g., methanol, ethanol, or a mixture).[15][16]
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a specific ratio of this compound and the hydrophilic carrier (e.g., 1:1, 1:3, 1:5 w/w) in the chosen solvent. Gentle heating or sonication may be required to facilitate complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: Transfer the resulting solid film or mass to a vacuum oven and dry at a moderate temperature (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder with a uniform particle size.[15]
-
Characterization:
-
Drug Content: Determine the actual drug loading in the solid dispersion.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid) and compare the dissolution profile to that of the pure drug.
-
Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug within the dispersion.
-
Visualizations
Signaling Pathways
This compound primarily targets GRK2 and ROCK1. The following diagrams illustrate their general signaling pathways.
Caption: GRK2 signaling pathway and point of inhibition by this compound.
Caption: ROCK1 signaling pathway and point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for enhancing the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
- 3. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. japsonline.com [japsonline.com]
- 8. The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. crsubscription.com [crsubscription.com]
- 15. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sybespharmacy.com [sybespharmacy.com]
Technical Support Center: GSK180736A in Primary Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity associated with the use of GSK180736A in primary cells.
I. Understanding this compound and Potential for Cytotoxicity
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Its effects on primary cells can be complex due to the integral roles of these kinases in fundamental cellular processes. While this compound is a valuable tool for research, its application in sensitive primary cell systems requires careful optimization to distinguish between on-target pharmacological effects and off-target or dose-dependent cytotoxicity.
Key Signaling Pathways of this compound:
Caption: Primary signaling pathways affected by this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and their IC50 values?
A1: this compound is a potent inhibitor of ROCK1 and a selective inhibitor of GRK2. It also weakly inhibits PKA at higher concentrations.[2] The known IC50 values are summarized in the table below.
Q2: Why am I observing high levels of cytotoxicity in my primary cells after this compound treatment?
A2: High cytotoxicity can stem from several factors:
-
On-target effects: Both ROCK1 and GRK2 are involved in essential cellular processes, including cell cycle progression, survival, and cytoskeletal dynamics.[4][5] Inhibition of these pathways, even at concentrations effective for your experimental goals, may lead to apoptosis or cell cycle arrest in sensitive primary cells.
-
Dose-dependent toxicity: Primary cells are often more sensitive than immortalized cell lines. The concentration of this compound may be too high.
-
Off-target effects: Although selective, at higher concentrations, this compound may inhibit other kinases, contributing to toxicity.[3]
-
Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.1%.[2]
-
Sub-optimal culture conditions: Stressed primary cells are more susceptible to drug-induced toxicity.
Q3: What is the recommended starting concentration for this compound in primary cells?
A3: A starting point for primary cells is to perform a dose-response curve ranging from 10 nM to 10 µM. Based on its IC50 values, a concentration range of 100 nM to 1 µM is often a reasonable starting point for observing effects related to ROCK1 and GRK2 inhibition.[1][6] However, the optimal concentration is highly dependent on the primary cell type and the specific biological question.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
III. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death at desired effective concentration | On-target toxicity due to inhibition of ROCK1/GRK2 survival pathways. | 1. Optimize exposure time: Reduce the incubation period to the minimum required to observe the desired effect.2. Use a lower, more frequent dosage: This may maintain the desired level of inhibition while minimizing peak concentration-related toxicity.3. Co-treatment with cytoprotective agents: Depending on the cell type, co-treatment with a broad-spectrum caspase inhibitor (like Z-VAD-FMK) may help to determine if the cytotoxicity is apoptosis-mediated. |
| Inconsistent results between experiments | 1. Variability in primary cell health.2. Inconsistent this compound concentration. | 1. Standardize cell culture: Ensure consistent cell passage number, seeding density, and media conditions.2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| No observable effect at expected concentrations | 1. Poor compound solubility or stability.2. Insufficient incubation time.3. Cell type is resistant to ROCK1/GRK2 inhibition. | 1. Ensure complete solubilization: After thawing, ensure the compound is fully dissolved in DMSO before further dilution in media.[1]2. Perform a time-course experiment: Evaluate the effect of the compound at multiple time points (e.g., 6, 12, 24, 48 hours).3. Confirm target expression: Verify that your primary cells express ROCK1 and GRK2 at the protein level. |
| Vehicle control shows toxicity | High concentration of DMSO. | Keep the final DMSO concentration in the culture medium below 0.1%. Perform a vehicle-only toxicity control to assess the impact of DMSO on your specific primary cells. |
IV. Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Reference(s) |
| ROCK1 | 100 nM | [1] |
| GRK2 | 0.77 µM | [1][6] |
| PKA | 30 µM | [2] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Cell Type | Suggested Starting Range | Notes |
| Primary Endothelial Cells | 50 nM - 5 µM | Often sensitive to cytoskeletal changes. |
| Primary Neurons | 10 nM - 1 µM | Highly sensitive; use a lower concentration range. |
| Primary Cardiomyocytes | 100 nM - 10 µM | Effects on contractility have been observed in this range.[1] |
| Primary Immune Cells | 100 nM - 10 µM | Response can be variable depending on the sub-type. |
V. Experimental Protocols
Experimental Workflow for Assessing and Minimizing Cytotoxicity:
Caption: Workflow for optimizing this compound use in primary cells.
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Primary cells treated with this compound in a 96-well plate
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Following treatment of primary cells with this compound for the desired time, prepare the controls. For the maximum LDH release control, add lysis buffer to untreated cells 30 minutes before the assay endpoint.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the primary cells (including any floating cells) after treatment with this compound.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein–coupled receptor kinase 2 (GRK2) modulation and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
GSK180736A inhibitor handling and preparation guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and preparing the GSK180736A inhibitor. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key technical data to ensure successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I dissolve this compound?
A1: this compound is soluble in DMSO and Ethanol.[1][2][3] It is insoluble in water.[1][3] For optimal results, use fresh, high-purity DMSO.[1][4] If you observe precipitation, gentle warming in a 50°C water bath or sonication can aid in dissolution.[2][3][4]
Q2: What is the recommended solvent for preparing stock solutions?
A2: DMSO is the recommended solvent for preparing high-concentration stock solutions.[1][2][4] You can achieve a solubility of up to 73 mg/mL (199.8 mM) in DMSO.[1][3]
Q3: My this compound has precipitated out of solution. What should I do?
A3: Precipitation can occur, especially with moisture-absorbing solvents like DMSO.[1][4] To redissolve the compound, you can gently warm the solution and/or use sonication.[2][4] To prevent precipitation, use fresh, anhydrous DMSO and store stock solutions properly.
Q4: How should I store the solid compound and my stock solutions?
A4: The solid powder form of this compound should be stored at -20°C for up to 3 years.[1][3] Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][4]
Q5: What are the primary targets of this compound?
A5: this compound is a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) with an IC50 of 100 nM.[1][2][4] It is also a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) with an IC50 of 0.77 µM.[1][2][4] It shows significantly less potency against GRK5 and is a weak inhibitor of PKA.[1][5]
Quantitative Data Summary
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 73 | 199.8 | Use of fresh DMSO is recommended as moisture can reduce solubility.[1] Gentle warming to 50°C can aid dissolution.[3] |
| DMSO | ≥ 30 | 82.11 | Hygroscopic DMSO can significantly impact solubility.[4] |
| DMSO | 60 | 164.22 | Sonication is recommended to aid dissolution.[2] |
| Ethanol | 3 | 8.21 | Gentle warming to 50°C or sonication can aid dissolution.[1][2][3] |
| Water | Insoluble | < 1 mg/mL | [1][3] |
Inhibitory Activity (IC50)
| Target | IC50 | Notes |
| ROCK1 | 100 nM | Potent inhibition.[1][2][4] |
| GRK2 | 0.77 µM (770 nM) | Selective inhibitor.[1][2][4] |
| GRK5 | ~300-fold less potent than against GRK2 | [1][3] |
| PKA | 30 µM | Weak inhibitor.[1][2] |
Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][3] |
| Stock Solution in Solvent | -80°C | 2 years[4] |
| Stock Solution in Solvent | -20°C | 1 year[1][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Calculation: The molecular weight of this compound is 365.36 g/mol .[1][3] To prepare a 10 mM solution, you will need 3.6536 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube in a 50°C water bath or use a sonicator to aid dissolution.[2][3][4]
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.[1][4]
Preparation of an In Vivo Formulation (Example Protocol)
This is an example protocol and may require optimization for your specific experimental needs.
-
Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
-
Procedure (for 1 mL working solution with a final concentration of 2.5 mg/mL):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.[4]
-
Add 400 µL of PEG300 and mix thoroughly.[4]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[4]
-
Add 450 µL of saline to bring the final volume to 1 mL.[4] Mix well.
-
-
Note: This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL.[4] Always prepare fresh for each experiment.
Visualized Pathways and Workflows
Caption: this compound inhibits GRK2-mediated GPCR desensitization and ROCK1 signaling.
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with GSK180736A Treatment
Welcome to the technical support center for GSK180736A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes. This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2)[1][2]. Understanding its dual-target nature is crucial for interpreting experimental results.
This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visualizations of relevant signaling pathways to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of both ROCK1 and GRK2. It was initially developed as a ROCK inhibitor but was subsequently identified as a potent inhibitor of GRK2[3][4].
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound varies for its primary targets. The IC50 value for ROCK1 is approximately 100 nM, while for GRK2 it is around 0.77 µM (770 nM)[1][2][5]. It is a weak inhibitor of Protein Kinase A (PKA) with an IC50 of 30 µM[1][5].
Q3: What are the known off-target effects of this compound?
A3: Besides its primary targets, this compound shows significantly less potency against other kinases such as GRK1 and GRK5[1]. Its weak inhibition of PKA at higher concentrations could be a potential off-target effect to consider[1][5]. Given its potent activity against ROCK1, some observed cellular effects may be attributable to ROCK1 inhibition rather than GRK2, or a combination of both.
Q4: In which cellular processes are ROCK1 and GRK2 involved?
A4: ROCK1 is a key regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, contraction, and proliferation[6]. GRK2 is a crucial mediator of G protein-coupled receptor (GPCR) desensitization, a process that attenuates signaling from a wide range of receptors involved in diverse physiological functions[3].
Troubleshooting Guide: Interpreting Unexpected Results
Here we address potential unexpected outcomes you might encounter during your experiments with this compound.
Issue 1: Unexpected Changes in Cell Morphology and Adhesion
-
Question: I treated my cells with this compound expecting to see an effect related to GRK2 inhibition, but instead, I observed significant changes in cell shape, rounding, and detachment. Why is this happening?
-
Answer: This is a classic phenotype associated with the inhibition of the ROCK signaling pathway. ROCK1, a primary target of this compound, is a major regulator of the actin cytoskeleton and cell adhesion. Inhibition of ROCK leads to disassembly of stress fibers and focal adhesions, resulting in cell rounding and reduced adhesion. Your observation is likely due to the potent inhibition of ROCK1 by this compound.
-
Troubleshooting Steps:
-
Validate ROCK1 Inhibition: Perform a Western blot to check the phosphorylation status of a downstream ROCK1 substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 696. A decrease in p-MYPT1 (Thr696) will confirm ROCK1 inhibition.
-
Use a More Selective GRK2 Inhibitor: To isolate the effects of GRK2 inhibition, consider using a more selective GRK2 inhibitor with lower activity against ROCK1, if available.
-
Dose-Response Analysis: Perform a dose-response experiment. Since the IC50 for ROCK1 is lower than for GRK2, you might be able to find a concentration window where you see GRK2-specific effects with minimal impact on cell morphology.
-
-
Issue 2: Paradoxical Increase in Signaling of a GPCR Pathway
-
Question: I'm studying a GPCR that is known to be desensitized by GRK2. After treating with this compound, I expected to see a prolonged signaling response. However, after an initial enhancement, the signaling is completely abolished or even reversed. What could be the cause?
-
Answer: This could be a result of the complex interplay between GRK2 and other signaling pathways, or a paradoxical effect. While GRK2 inhibition is expected to enhance GPCR signaling by preventing desensitization, prolonged stimulation in the absence of desensitization can lead to receptor downregulation (internalization and degradation), ultimately shutting down the signal. Alternatively, some kinase inhibitors have been reported to cause a paradoxical activation of their target pathway under certain cellular contexts[7].
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a detailed time-course experiment to monitor the GPCR signaling cascade (e.g., cAMP levels, calcium flux, or downstream kinase activation) and receptor localization (e.g., by immunofluorescence or cell surface ELISA) after this compound treatment and agonist stimulation.
-
Investigate Receptor Expression: Check the total protein levels of your GPCR of interest by Western blot after prolonged treatment with this compound and agonist to see if downregulation is occurring.
-
Control for Off-Target Effects: As a control, use another GRK2 inhibitor or siRNA-mediated knockdown of GRK2 to see if the paradoxical effect is specific to this compound.
-
-
Issue 3: Unexpected Decrease in Cell Viability or Proliferation
-
Question: My experiments show a significant decrease in cell viability/proliferation after this compound treatment, which was not the expected outcome of inhibiting GRK2 in my cell line. Why am I observing this cytotoxicity?
-
Answer: The observed cytotoxicity could be due to the inhibition of ROCK1, which plays a role in cell survival and proliferation in some cancer cell lines[6]. Alternatively, it could be an off-target effect or a consequence of inhibiting a non-canonical, pro-survival role of GRK2 in your specific cell type.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use a standard cell viability assay (e.g., MTT or CellTiter-Glo) to confirm the cytotoxic effect and determine the EC50 for this effect.
-
Compare with a Selective ROCK Inhibitor: Treat your cells with a more selective ROCK inhibitor (e.g., Y-27632) to determine if the phenotype is solely due to ROCK1 inhibition.
-
Assess Apoptosis: Perform assays to detect markers of apoptosis (e.g., caspase-3 cleavage by Western blot, or Annexin V staining by flow cytometry) to understand the mechanism of cell death.
-
Rescue Experiment: If you suspect an off-target effect, a rescue experiment by overexpressing a drug-resistant mutant of the intended target could provide insights.
-
-
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 Value | Reference(s) |
| ROCK1 | ~100 nM | [1][2][5] |
| GRK2 | ~770 nM | [1][2][5] |
| PKA | ~30 µM | [1][5] |
| GRK1 | >100 µM | [1] |
| GRK5 | >100 µM | [1] |
Experimental Protocols
Western Blot for Phospho-MYPT1 (Thr696) - A Marker for ROCK1 Activity
Objective: To determine the effect of this compound on ROCK1 activity in cells by measuring the phosphorylation of its substrate, MYPT1.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound at desired concentrations for the appropriate time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MYPT1 (Thr696) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vitro GRK2 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on GRK2 kinase activity.
Methodology:
-
Reagents:
-
Recombinant active GRK2
-
GRK2 substrate (e.g., purified GPCR or a peptide substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration close to the Km for GRK2)
-
This compound at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant GRK2, and the substrate.
-
Add this compound at a range of concentrations (and a vehicle control). Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
Objective: To assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the EC50 value.
Mandatory Visualizations
Caption: ROCK1 signaling pathway and the inhibitory action of this compound.
Caption: GRK2-mediated GPCR desensitization and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 6. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming GSK180736A precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with GSK180736A precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: This is a common issue related to the inhibitor's solubility properties. This compound is a hydrophobic molecule that is practically insoluble in aqueous solutions like water or culture media but is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1][2] When a highly concentrated DMSO stock solution is diluted into the aqueous environment of the culture medium, the DMSO concentration is drastically lowered. The aqueous medium cannot maintain the inhibitor in a dissolved state, causing it to "crash out" of solution and form a precipitate.[3][4]
Q2: What is the recommended solvent and storage procedure for this compound?
A2: The recommended solvent for preparing a stock solution of this compound is fresh, anhydrous DMSO.[1] Moisture in DMSO can significantly reduce the solubility of the compound.[1]
-
Stock Solution Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots can be stored at -20°C for up to one month or at -80°C for up to one year.[1][5]
-
Powder Storage : The powdered form of this compound should be stored at -20°C for up to three years.[1]
Q3: How can I prevent precipitation when preparing my working solution of this compound?
A3: The key is to avoid rapid and large dilutions of the DMSO stock directly into the final volume of the culture medium. A stepwise dilution protocol is highly recommended. Additionally, ensure the final DMSO concentration in your experiment remains as low as possible, typically below 0.5%, to maintain solubility and minimize cytotoxicity.[3]
Recommended strategies include:
-
Stepwise Dilution : Instead of adding the concentrated DMSO stock directly to the full volume of medium, first dilute it into a smaller volume of serum-containing medium or a buffer.[3] The serum proteins can help to solubilize the inhibitor.[3]
-
Thorough Mixing : Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[3] This prevents localized high concentrations that are prone to precipitation.
-
Warm the Medium : Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[3] However, avoid prolonged heating, which can degrade sensitive media components.
Q4: What is the maximum final DMSO concentration my cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration up to 0.5%, and many can tolerate up to 1% without significant cytotoxicity.[3] However, this tolerance is cell-line specific. It is crucial to perform a dose-response experiment to determine the maximum acceptable DMSO concentration for your specific cells before beginning your inhibitor experiments. Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in all experiments.[3]
Q5: My inhibitor still precipitates even after following the recommended protocol. What advanced troubleshooting steps can I take?
A5: If precipitation persists, consider the following:
-
Sonication : After dilution, briefly sonicate the solution in a water bath. This can help to break down small precipitates and improve dissolution.[2][5]
-
Use of Pluronic F-68 : For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can help maintain solubility. The optimal concentration needs to be determined empirically for your system.
-
Re-evaluate Working Concentration : It is possible that the desired final concentration of this compound exceeds its solubility limit in the final culture medium, regardless of the preparation method. Consider performing a dose-response experiment to see if a lower, soluble concentration still achieves the desired biological effect.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (Molar) | Notes |
|---|---|---|---|
| DMSO | 73 mg/mL[1] | ~199.8 mM[1] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Some sources report slightly lower solubility (e.g., 60 mg/mL[2] or ≥30 mg/mL[5]). Warming may aid dissolution.[6] |
| Ethanol | 3 mg/mL[1][2] | ~8.21 mM[2] | Warming or sonication is recommended to aid dissolution.[2][6] |
| Water | Insoluble[1][2] | < 1 mg/mL[2] | |
Table 2: Inhibitory Activity (IC₅₀) of this compound
| Target | IC₅₀ | Selectivity Notes |
|---|---|---|
| ROCK1 | 100 nM[1][5] | Highly potent inhibitor.[1][5] |
| GRK2 | 770 nM (0.77 µM)[2][5] | Potent and selective inhibitor.[2] Over 400-fold selective for GRK2 over GRK1 and GRK5.[1] |
| PKA | 30 µM[2] | Weak inhibitor.[2] |
| GRK5 | ~231 µM | 300-fold less potent against GRK5 compared to GRK2.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound : Start with the solid, powdered this compound (Molecular Weight: 365.36 g/mol ).[1]
-
Calculate DMSO Volume : To prepare a 10 mM stock solution, you will need 2.737 mL of DMSO for every 1 mg of compound.
-
Dissolution : Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.[1]
-
Ensure Complete Solubilization : Vortex the solution thoroughly. If needed, gently warm the vial in a 37-50°C water bath or briefly sonicate to ensure all powder is completely dissolved.[2][6]
-
Storage : Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -80°C for long-term preservation.[5]
Protocol 2: Recommended Stepwise Dilution for Cell Culture Experiments
This protocol describes preparing a final working solution of 1 µM this compound with a final DMSO concentration of 0.1%.
-
Thaw Stock : Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution : Create a 100 µM intermediate solution. Dilute the 10 mM stock 1:100 by adding 2 µL of the stock solution to 198 µL of pre-warmed (37°C) complete culture medium. Mix gently by pipetting.
-
Prepare Final Working Solution : Add the intermediate dilution to the final volume of culture medium. For example, to make 10 mL of the final 1 µM working solution, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed (37°C) culture medium.
-
Mix and Use : Mix the final solution gently by inverting the tube. Use this freshly prepared working solution immediately for your experiment.[4]
Visual Guides
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Validating GSK180736A On-Target Effects: A Comparative Guide to siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of using GSK180736A, a known inhibitor of G protein-coupled receptor kinase 2 (GRK2), versus siRNA-mediated knockdown to validate its on-target effects. We present supporting experimental data, detailed protocols for key experiments, and a comparative look at alternative validation methods.
This compound is a potent inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3] However, it also exhibits significant inhibitory activity against Rho-associated coiled-coil kinase 1 (ROCK1), highlighting the importance of distinguishing its on-target GRK2 effects from potential off-target ROCK1-mediated cellular changes.[1][2][3] Small interfering RNA (siRNA) offers a genetic approach to specifically reduce the expression of GRK2, providing a valuable tool to corroborate the pharmacological findings with this compound.
Comparative Analysis: this compound vs. GRK2 siRNA
Data Presentation: Quantitative Comparison
| Parameter | This compound | GRK2 siRNA | Alternative Methods (e.g., CRISPR) |
| Target(s) | GRK2 (primary), ROCK1 (secondary)[1][2][3] | GRK2 (highly specific)[4] | GRK2 (highly specific, permanent knockout)[5][6] |
| IC50 / Knockdown Efficiency | ~0.77 µM for GRK2; ~100 nM for ROCK1[1][2][3] | Up to 95% protein reduction in HEK 293 cells[4] | Complete gene knockout[5] |
| Mode of Action | ATP-competitive inhibitor of kinase activity[3] | Post-transcriptional gene silencing via mRNA degradation | Permanent gene disruption at the DNA level[5][7] |
| Duration of Effect | Transient and reversible, dependent on compound washout | Transient, typically 48-72 hours[8] | Permanent and heritable[5] |
| Potential Off-Target Effects | Inhibition of ROCK1 and other kinases[1][2][3] | Can have sequence-dependent off-target effects on other mRNAs[7] | Potential for off-target DNA cleavage, though generally considered highly specific[6] |
Visualizing the Validation Workflow and Signaling Pathways
To effectively validate the on-target effects of this compound, a clear understanding of the experimental workflow and the underlying GRK2 signaling pathway is essential.
The GRK2 signaling pathway is complex, involving interactions with both GPCRs and non-GPCR substrates.[9] Inhibition of GRK2 can lead to alterations in various downstream signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for siRNA-mediated knockdown of GRK2 and subsequent validation by quantitative western blotting.
siRNA Transfection Protocol
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 100 pmol of GRK2 siRNA or a non-targeting control siRNA into 250 µL of serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions in 250 µL of serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the 500 µL of siRNA-lipid complex to one well of the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvesting: After incubation, harvest the cells for protein extraction and subsequent analysis.
Quantitative Western Blotting Protocol
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GRK2 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the GRK2 signal to the loading control.
Alternative On-Target Validation Methods
While siRNA is a powerful tool, other techniques can also be employed to validate on-target effects.
-
Expression of a Drug-Resistant Mutant: Introducing a mutation in the GRK2 gene that prevents this compound binding, while preserving the kinase's function, can be used for validation. If the cellular effects of this compound are lost in cells expressing the mutant GRK2, it strongly supports an on-target mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 6. researchgate.net [researchgate.net]
- 7. synthego.com [synthego.com]
- 8. Insights into effective RNAi gained from large-scale siRNA validation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
A Comparative Guide to GSK180736A and Paroxetine as GRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of GSK180736A and paroxetine (B1678475) as inhibitors of G protein-coupled receptor kinase 2 (GRK2). The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Its dysregulation is implicated in various diseases, including heart failure, making it an attractive therapeutic target.[1][2] Both this compound, initially developed as a Rho-associated coiled-coil kinase (ROCK) inhibitor, and paroxetine, a well-known selective serotonin (B10506) reuptake inhibitor (SSRI), have been identified as inhibitors of GRK2.[3][4] This guide evaluates their performance based on their inhibitory potency, selectivity, and mechanism of action.
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound and paroxetine against GRK2 and other kinases.
Table 1: Inhibitory Activity against GRK2
| Compound | IC50 (GRK2) |
| This compound | 0.77 µM (770 nM)[5][6] |
| Paroxetine | ~31 µM (in living cells)[4], 1.4 µM |
Table 2: Selectivity Profile
| Compound | Target Kinase | IC50 | Fold Selectivity (GRK2 vs. Other) |
| This compound | GRK1 | >100 µM[7] | >130-fold |
| GRK5 | >100 µM[7] | >130-fold | |
| ROCK1 | 100 nM[3][6] | 0.13-fold (more potent against ROCK1) | |
| PKA | 30 µM[3][6] | ~39-fold | |
| Paroxetine | GRK1 | - | ~50-60 fold less potent than GRK2 |
| GRK5 | - | ~50-60 fold less potent than GRK2 |
Signaling Pathways and Experimental Workflows
To understand the context of GRK2 inhibition and the methods used to assess it, the following diagrams illustrate the GRK2 signaling pathway and a general workflow for an in vitro kinase assay.
Caption: GRK2-mediated GPCR desensitization pathway and points of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The inhibitory activities of this compound and paroxetine are typically determined using in vitro kinase assays. While specific protocols may vary between studies, a general methodology is outlined below.
In Vitro Kinase Assay for GRK2 Inhibition
This protocol describes a common method to determine the IC50 value of an inhibitor against GRK2.
-
Reagents and Materials:
-
Recombinant human GRK2 enzyme
-
Peptide or protein substrate (e.g., tubulin)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP)
-
Test inhibitors (this compound, paroxetine) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl₂)
-
Detection reagents (e.g., phosphocellulose paper, scintillation fluid, or antibodies for non-radiometric assays)
-
-
Procedure:
-
A reaction mixture is prepared containing the GRK2 enzyme, the substrate, and the kinase assay buffer.
-
Serial dilutions of the test inhibitor (this compound or paroxetine) are added to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated, often by the addition of a stop solution (e.g., SDS-loading buffer).
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring the incorporated radioactivity. In non-radiometric assays, methods like fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) may be used.
-
The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the control.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
For example, one study utilized 50 nM of GRK with 500 nM tubulin as a substrate, and the reaction was initiated with 5 µM [γ-³²P]ATP.[8]
Discussion
This compound emerges as a potent inhibitor of GRK2 with a sub-micromolar IC50 value.[5][6] Its selectivity for GRK2 over other GRK family members like GRK1 and GRK5 is significant, at over 100-fold.[7] However, it is crucial to note that this compound is also a highly potent inhibitor of ROCK1, with an IC50 of 100 nM.[3][6] This lack of selectivity against ROCK1 could lead to off-target effects in cellular and in vivo studies, which should be a key consideration in experimental design.
Paroxetine , on the other hand, is a less potent inhibitor of GRK2 in vitro compared to this compound, with IC50 values in the low micromolar range. However, it demonstrates good selectivity for GRK2 over other GRK family members (approximately 50- to 60-fold).[4] An important advantage of paroxetine is its established role as an FDA-approved drug, which implies well-characterized pharmacokinetic and safety profiles. Furthermore, studies have shown that compounds based on the paroxetine scaffold exhibit better cell permeability than those based on the this compound scaffold.[8]
Conclusion
The choice between this compound and paroxetine as a GRK2 inhibitor will depend on the specific research application.
-
This compound is suitable for in vitro studies requiring a potent GRK2 inhibitor where the potential for ROCK1 inhibition can be controlled or is not a confounding factor. Its high potency allows for use at lower concentrations.
-
Paroxetine is a valuable tool for cellular and in vivo studies due to its known bioavailability and better cell permeability. While less potent than this compound, its selectivity for GRK2 over other GRKs and its well-documented properties as a drug make it a reliable probe for investigating the physiological roles of GRK2.
Researchers should carefully consider the potency, selectivity, and pharmacokinetic properties of each inhibitor in the context of their experimental goals.
References
- 1. Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 7. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK180736A and Takeda103A for GRK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of G protein-coupled receptor kinase 2 (GRK2): GSK180736A and Takeda103A. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to GRK2 and its Inhibition
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. By phosphorylating the activated GPCR, GRK2 initiates a process of desensitization and internalization, effectively dampening the cellular response to stimuli. Upregulation of GRK2 has been implicated in the pathophysiology of several diseases, most notably heart failure, making it a significant therapeutic target. The development of potent and selective GRK2 inhibitors is therefore of high interest for both basic research and clinical applications.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of this compound and Takeda103A against GRK2 and a panel of other kinases. This data allows for a direct comparison of their potency and selectivity.
| Compound | Target | IC50 (µM) | Fold Selectivity vs. GRK1 | Fold Selectivity vs. GRK5 |
| This compound | GRK2 | 0.77[1] | >100[1] | >100[1] |
| Takeda103A | GRK2 | 0.02[2] | - | 450 |
Table 1: Potency and Selectivity against GRK Subfamily Members. IC50 values represent the half-maximal inhibitory concentration. Fold selectivity is calculated relative to the IC50 for GRK2. A higher value indicates greater selectivity.
| Compound | Off-Target Kinase | IC50 (µM) |
| This compound | ROCK1 | 0.1[1] |
| PKA | 30[1] | |
| Takeda103A | PKA | >1[2] |
| ROCK1 | >1[2] |
Table 2: Off-Target Activity of this compound and Takeda103A. This table highlights the activity of the inhibitors against other common kinases, providing an indication of their broader selectivity profile.
Experimental Protocols
The following is a representative protocol for an in vitro GRK2 kinase inhibition assay, based on commonly used methodologies. This protocol is intended as a guide and may require optimization for specific experimental conditions.
In Vitro GRK2 Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GRK2.
Materials:
-
Recombinant human GRK2 enzyme
-
GRK2 substrate (e.g., purified tubulin or a synthetic peptide)
-
Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
-
ATP solution (e.g., 10 mM stock)
-
[γ-³²P]ATP
-
Test compounds (this compound, Takeda103A) dissolved in DMSO
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture by combining the Kinase Assay Buffer, the desired concentration of the GRK2 substrate, and the recombinant GRK2 enzyme.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km for GRK2 to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
GRK2 Signaling Pathway
Caption: GRK2-mediated GPCR desensitization pathway and point of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Summary and Conclusion
Both this compound and Takeda103A are valuable research tools for studying the function of GRK2. The choice between them will largely depend on the specific requirements of the experiment.
-
Takeda103A is a significantly more potent inhibitor of GRK2, with an IC50 in the low nanomolar range. It also demonstrates high selectivity over GRK5 and does not exhibit significant inhibition of ROCK1 or PKA at concentrations up to 1 µM. This makes it an excellent choice for studies requiring highly specific and potent GRK2 inhibition.
-
This compound , while less potent for GRK2, is still a selective inhibitor with good selectivity over other GRK family members. However, its potent inhibition of ROCK1 is a critical consideration. This dual activity could be a confounding factor in experiments where ROCK1 signaling is also relevant. Conversely, for studies investigating the interplay between GRK2 and ROCK1, this compound could be a useful tool.
Researchers should carefully consider the potency and selectivity profiles of each compound in the context of their experimental system to make an informed decision. The provided experimental protocol offers a starting point for in-house validation of these inhibitors.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual ROCK1/GRK2 inhibitor, GSK180736A, with structurally distinct inhibitors targeting either Rho-associated coiled-coil kinase 1 (ROCK1) or G protein-coupled receptor kinase 2 (GRK2). This analysis is supported by a compilation of experimental data and detailed protocols to facilitate independent validation and further investigation.
This compound is a potent inhibitor of both ROCK1 and GRK2, with IC50 values of 100 nM and 0.77 µM, respectively[1]. Initially developed as a ROCK inhibitor, it was later identified as a selective and ATP-competitive inhibitor of GRK2[1]. This dual activity profile necessitates a thorough cross-validation against more selective, structurally unrelated inhibitors to delineate its specific effects on each signaling pathway. This guide compares this compound with the well-established ROCK inhibitors Y-27632 and Fasudil, and the highly selective GRK2 inhibitor, CCG-224406.
Comparative Inhibitor Activity
The following table summarizes the inhibitory potency (IC50) of this compound and its structurally unrelated counterparts against their primary targets. This data, compiled from various studies, highlights the relative potencies and selectivities of these compounds.
| Inhibitor | Primary Target(s) | IC50 (ROCK1) | IC50 (GRK2) | Structural Class |
| This compound | ROCK1, GRK2 | 100 nM[1] | 0.77 µM[1] | Indazole derivative |
| Y-27632 | ROCK1, ROCK2 | ~140 nM | - | Pyridine derivative |
| Fasudil | ROCK1, ROCK2 | ~1.9 µM | - | Isoquinoline derivative |
| CCG-224406 | GRK2 | No detectable inhibition | 130 nM | Hybrid of this compound and Takeda103A |
Signaling Pathways and Points of Inhibition
To visualize the distinct roles of ROCK1 and GRK2 and the points of intervention by the compared inhibitors, the following signaling pathway diagrams are provided.
Caption: ROCK1 Signaling Pathway and Inhibition.
Caption: GRK2-mediated GPCR Desensitization and Inhibition.
Experimental Protocols
To facilitate the cross-validation of this compound, detailed protocols for key experiments are provided below. These protocols are based on established methodologies and can be adapted for specific research needs.
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against purified ROCK1 and GRK2.
Caption: General workflow for a biochemical kinase assay.
1. ROCK1 Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits (e.g., Promega ADP-Glo™)[2].
-
Materials:
-
Purified active ROCK1 enzyme
-
ROCKtide substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound, Y-27632, Fasudil (or other test compounds) dissolved in DMSO
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing ROCK1 enzyme and ROCKtide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
2. GRK2 Inhibition Assay (Radiometric Assay)
This protocol is a classic method for measuring kinase activity.
-
Materials:
-
Purified active GRK2 enzyme
-
Casein or a specific peptide substrate
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
[γ-³²P]ATP
-
This compound, CCG-224406 (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in kinase buffer.
-
In a reaction tube, combine the kinase buffer, GRK2 enzyme, and substrate.
-
Add the diluted inhibitor or vehicle (DMSO).
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 values.
-
Cell-Based Assays
1. Western Blot for Phospho-MYPT1 (ROCK Activity)
Objective: To assess the ability of inhibitors to block ROCK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, MYPT1.
-
Materials:
-
Cell line (e.g., HeLa, vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Serum-free medium
-
Stimulant (e.g., lysophosphatidic acid - LPA)
-
This compound, Y-27632, Fasudil
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total-MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitors or vehicle for 1-2 hours.
-
Stimulate the cells with LPA (e.g., 10 µM) for a short period (e.g., 5-10 minutes) to induce ROCK activity.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the anti-phospho-MYPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-MYPT1 antibody for normalization.
-
Quantify the band intensities to determine the effect of the inhibitors on MYPT1 phosphorylation.
-
2. GPCR Desensitization Assay (GRK2 Activity)
Objective: To evaluate the effect of inhibitors on GRK2-mediated desensitization of a G protein-coupled receptor (GPCR).
-
Materials:
-
Cell line overexpressing a specific GPCR (e.g., HEK293 cells with β2-adrenergic receptor)
-
GPCR agonist (e.g., isoproterenol (B85558) for β2-AR)
-
This compound, CCG-224406
-
Assay buffer (e.g., HBSS)
-
Reagents for measuring downstream signaling (e.g., cAMP assay kit)
-
-
Procedure:
-
Plate the cells in a suitable microplate.
-
Pre-treat the cells with the inhibitors or vehicle for a specified time.
-
Perform a two-phase agonist stimulation:
-
Phase 1 (Desensitization): Stimulate the cells with a high concentration of the agonist for a period to induce GRK2-mediated desensitization (e.g., 30 minutes).
-
Wash: Thoroughly wash the cells to remove the agonist.
-
Phase 2 (Re-stimulation): Re-stimulate the cells with a sub-maximal concentration of the agonist.
-
-
Measure the downstream signaling response (e.g., cAMP levels) after the re-stimulation.
-
A reduced response in the vehicle-treated cells after re-stimulation indicates desensitization. An attenuated reduction in the response in inhibitor-treated cells indicates inhibition of GRK2-mediated desensitization.
-
Quantify the results to compare the efficacy of the inhibitors in preventing GPCR desensitization.
-
By employing these standardized protocols and comparing the results obtained for this compound with those of structurally unrelated, selective inhibitors, researchers can gain a clearer understanding of its specific contributions to ROCK1 and GRK2 signaling pathways. This comparative approach is essential for the accurate interpretation of experimental data and the rational design of future investigations.
References
GSK180736A: A Comparative Analysis of Potency Against GRK2 and ROCK1
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of GSK180736A against two key serine/threonine kinases: G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This document is intended for researchers, scientists, and drug development professionals interested in the selectivity profile of this compound.
Data Summary
The inhibitory potency of this compound against GRK2 and ROCK1 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Target Kinase | IC50 of this compound |
| GRK2 | 0.77 µM (770 nM)[1][2][3][4][5] |
| ROCK1 | 100 nM (0.1 µM)[1][2][3][5] |
This compound demonstrates significantly higher potency against ROCK1 compared to GRK2, with an IC50 value that is approximately 7.7-fold lower. While it is an effective inhibitor for both kinases, its preferential activity towards ROCK1 is a critical consideration for its application in experimental settings. The compound also shows weak inhibition of Protein Kinase A (PKA) with an IC50 of 30 µM.[1][2][3] It has been shown to be over 100-fold selective for GRK2 over other GRKs.[1][2]
Experimental Protocols
The IC50 values presented were determined using established in vitro kinase assays. While specific laboratory protocols may vary, the general methodologies are outlined below.
Kinase Inhibition Assay (General Protocol)
A common method for determining kinase activity and inhibition is the ADP-Glo™ Kinase Assay .[6] This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction.
Workflow:
-
Kinase Reaction: The kinase (GRK2 or ROCK1), its specific substrate, and ATP are incubated in a reaction buffer.
-
Inhibitor Addition: A range of concentrations of this compound is added to the reaction mixture.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce light.
-
Luminescence Measurement: The luminescent signal, which is proportional to the ADP concentration and thus the kinase activity, is measured using a luminometer.
-
IC50 Calculation: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
For ROCK1 inhibition assays, a luciferase-based kinase assay can be employed using a specific substrate like the S6 peptide.[7] Kinetic activity of inhibitors against GRKs can be determined in a buffer containing HEPES, MgCl2, DDM, with the kinase, a substrate like tubulin, and ATP.[6]
Signaling Pathways
To understand the functional implications of inhibiting GRK2 and ROCK1, it is essential to consider their roles in cellular signaling.
GRK2 Signaling Pathway
GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling.[8][9][10] Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor.[10] This phosphorylation event promotes the binding of β-arrestin, which leads to receptor desensitization and internalization, effectively dampening the signaling cascade.[9] GRK2 can also interact with other signaling molecules, indicating its role extends beyond GPCR regulation.[11][12]
References
- 1. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Applications - CAT N°: 26182 [bertin-bioreagent.com]
- 5. cenmed.com [cenmed.com]
- 6. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 11. G protein–coupled receptor kinase 2 (GRK2) modulation and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
Confirming the Mechanism of GSK180736A: A Comparative Guide to Phenotypic Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK180736A with alternative G protein-coupled receptor kinase 2 (GRK2) inhibitors. It includes supporting experimental data, detailed methodologies for key phenotypic screening assays, and visualizations of relevant biological pathways and experimental workflows to aid in the confirmation of this compound's mechanism of action.
Introduction to this compound
This compound, initially developed as a Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitor, has been identified as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2)[1]. GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, playing a crucial role in the desensitization of GPCRs, a process that prevents overstimulation of downstream signaling pathways[2][3]. Elevated GRK2 activity has been implicated in the pathophysiology of several diseases, most notably heart failure, making it an attractive therapeutic target[2]. Understanding and confirming the mechanism of action of GRK2 inhibitors like this compound is therefore of significant interest in drug development.
Phenotypic screening offers a powerful approach to characterize the biological effects of a compound in a cellular or organismal context, providing valuable insights into its mechanism of action. This guide will explore relevant phenotypic assays to confirm this compound's activity as a GRK2 inhibitor and compare its performance with other known inhibitors.
Performance Comparison of GRK2 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable GRK2 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound | GRK2 | 770 | >100-fold selective over other GRKs. Also a potent ROCK1 inhibitor (IC50 = 100 nM) and weak PKA inhibitor (IC50 = 30,000 nM). | [1][3][4] |
| Paroxetine | GRK2 | 1100 | FDA-approved SSRI. Modestly potent GRK2 inhibitor with >6-fold selectivity over other GRKs. | [5] |
| Takeda103A (CMPD101) | GRK2 | 20 - 35 | Highly selective for GRK2 over other AGC kinases. | [5][6] |
| CCG-224406 | GRK2 | 130 | >700-fold selectivity over other GRK subfamilies and no detectable inhibition of ROCK1. | [5] |
| CCG258747 | GRK2 | 18 | High selectivity over GRK1, GRK5, PKA, and ROCK1. | [7] |
Key Phenotypic Screening Assays
To confirm that this compound exerts its cellular effects through the inhibition of GRK2, a panel of phenotypic assays can be employed. These assays are designed to measure the functional consequences of GRK2 inhibition on cellular signaling and physiology.
Cardiomyocyte Contractility Assay
Rationale: In heart failure, increased GRK2 activity leads to desensitization of β-adrenergic receptors, impairing cardiac contractility. Inhibition of GRK2 is expected to restore β-adrenergic receptor sensitivity and enhance cardiomyocyte contraction. This assay directly measures the phenotypic consequence of GRK2 inhibition in a physiologically relevant cell type.
Experimental Protocol:
-
Cell Culture:
-
Isolate primary adult ventricular cardiomyocytes from rodents or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Plate the cardiomyocytes on laminin-coated glass-bottom dishes or specialized micro-patterned surfaces to promote a mature phenotype.
-
-
Compound Treatment:
-
Pre-incubate the cardiomyocytes with varying concentrations of this compound or other GRK2 inhibitors for a specified period (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
-
Stimulation and Imaging:
-
Stimulate the cardiomyocytes with a β-adrenergic agonist, such as isoproterenol, to induce contraction.
-
Record high-speed videos of contracting cardiomyocytes using a microscope equipped with a high-speed camera.
-
-
Data Analysis:
-
Analyze the recorded videos using specialized software to quantify various contractility parameters, including:
-
Peak shortening (amplitude of contraction)
-
Maximal velocity of shortening (+dL/dt)
-
Maximal velocity of relengthening (-dL/dt)
-
Time to peak shortening
-
Time to 90% relengthening
-
-
Expected Outcome: Treatment with an effective GRK2 inhibitor like this compound should lead to a dose-dependent increase in the peak shortening and velocities of contraction and relaxation in response to β-adrenergic stimulation, indicating enhanced contractility.
β-Arrestin Recruitment Assay
Rationale: GRK2-mediated phosphorylation of activated GPCRs creates a binding site for β-arrestins, leading to receptor desensitization and internalization. A direct consequence of GRK2 inhibition is the reduction of agonist-induced β-arrestin recruitment to the GPCR. This assay provides a direct measure of the engagement of the GRK2-β-arrestin pathway.
Experimental Protocol:
-
Cell Line and Reagents:
-
Utilize a commercially available cell line engineered to express a specific GPCR of interest (e.g., β2-adrenergic receptor) and a β-arrestin fusion protein. These assays often employ enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET) for detection.
-
-
Assay Procedure:
-
Seed the cells in a multi-well plate (e.g., 384-well).
-
Pre-incubate the cells with a dilution series of this compound or other inhibitors.
-
Stimulate the cells with a known agonist for the target GPCR.
-
After an incubation period, add the detection reagents according to the manufacturer's protocol.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
A decrease in signal in the presence of the inhibitor indicates a reduction in β-arrestin recruitment.
-
Calculate the IC50 value for the inhibition of β-arrestin recruitment.
-
Expected Outcome: this compound should dose-dependently inhibit agonist-induced β-arrestin recruitment to the target GPCR, confirming its role in modulating this key step in GPCR desensitization.
cAMP Signaling Assay
Rationale: For GPCRs that couple to Gs proteins, activation leads to an increase in intracellular cyclic AMP (cAMP) levels. GRK2-mediated desensitization attenuates this signal. By inhibiting GRK2, the duration and magnitude of the cAMP response to an agonist should be enhanced.
Experimental Protocol:
-
Cell Culture:
-
Use a cell line endogenously or recombinantly expressing a Gs-coupled GPCR (e.g., β2-adrenergic receptor).
-
-
Assay Procedure:
-
Plate the cells in a multi-well format.
-
Pre-treat the cells with various concentrations of this compound or other GRK2 inhibitors.
-
Stimulate the cells with a Gs-coupled receptor agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay (e.g., cAMP-Glo™ Assay).
-
-
Data Analysis:
-
Generate dose-response curves for the potentiation of the agonist-induced cAMP signal by the inhibitor.
-
Determine the EC50 for the potentiation effect.
-
Expected Outcome: this compound is expected to potentiate the agonist-induced cAMP response in a dose-dependent manner, demonstrating its ability to counteract GRK2-mediated desensitization of Gs-coupled signaling.
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental design, the following diagrams illustrate the GRK2 signaling pathway and a typical phenotypic screening workflow.
Caption: GRK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cardiomyocyte contractility phenotypic screen.
Conclusion
The phenotypic screening assays outlined in this guide provide a robust framework for confirming the mechanism of action of this compound as a GRK2 inhibitor. By comparing its performance against other known inhibitors in physiologically relevant assays, researchers can gain a deeper understanding of its therapeutic potential. The provided experimental protocols and visualizations serve as a practical resource for designing and interpreting these critical studies in the drug discovery and development process.
References
- 1. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GSK180736A Against Next-Generation GRK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering G protein-coupled receptor kinase 2 (GRK2) inhibitor, GSK180736A, with next-generation inhibitors that have emerged from subsequent drug discovery efforts. The development of potent and selective GRK2 inhibitors is a significant area of interest for therapeutic intervention in cardiovascular, metabolic, and inflammatory diseases where GRK2 is often upregulated. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes the core signaling pathways and experimental workflows.
Introduction to GRK2 Inhibition
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). By phosphorylating agonist-bound GPCRs, GRK2 initiates a signaling cascade that leads to receptor internalization and attenuation of downstream signaling. However, beyond this canonical function, GRK2 is also known to interact with and modulate various non-GPCR signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, making it a critical node in cellular signaling.
This compound was initially developed as a Rho-associated coiled-coil kinase (ROCK) inhibitor and was later identified as a potent inhibitor of GRK2. While it has been a valuable tool for studying GRK2 function, its off-target effects, particularly on ROCK1, and suboptimal cell permeability have prompted the development of more selective and cell-penetrant next-generation inhibitors. This guide focuses on two such next-generation compounds: CCG258747 and CCG224406 , which are built upon the paroxetine (B1678475) and this compound scaffolds, respectively.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound against the next-generation inhibitors CCG258747 and CCG224406. Data has been compiled from publicly available research.
Table 1: Inhibitor Potency (IC50) Against GRK2 and Other Kinases
| Compound | GRK2 IC50 (nM) | GRK1 IC50 (nM) | GRK5 IC50 (nM) | ROCK1 IC50 (nM) | PKA IC50 (µM) |
| This compound | 770[1][2] | >300,000[3] | >231,000[3] | 100[1] | 30[1] |
| CCG258747 | 18[4] | 9,324[4] | 1,494[4] | >10,000[4] | >100[4] |
| CCG224406 | 130[5] | >91,000[5] | >91,000[5] | >10,000[5] | >100[5] |
Table 2: Selectivity Profile of GRK2 Inhibitors
| Compound | Selectivity for GRK2 over GRK1 | Selectivity for GRK2 over GRK5 | Selectivity for GRK2 over ROCK1 |
| This compound | >400-fold[3][6] | >300-fold[1][7] | 0.13-fold (i.e., more potent on ROCK1) |
| CCG258747 | ~518-fold[4] | ~83-fold[4] | >550-fold[4] |
| CCG224406 | >700-fold[5][8] | >700-fold[5][8] | No detectable inhibition[5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the GRK2 signaling pathway and a typical workflow for evaluating GRK2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro GRK2 Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GRK2.
Materials:
-
Recombinant human GRK2 enzyme
-
Substrate: Rhodopsin purified from bovine rod outer segments or a synthetic peptide substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT)
-
Test compounds (this compound, CCG258747, CCG224406) dissolved in DMSO
-
Phosphocellulose paper or SDS-PAGE for separation
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, GRK2 enzyme, and the substrate.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Separate the phosphorylated substrate from the free [γ-³²P]ATP using either spotting the reaction mixture onto phosphocellulose paper followed by washing, or by running the samples on an SDS-PAGE gel.
-
Quantify the amount of incorporated ³²P using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based µ-Opioid Receptor Internalization Assay
This assay assesses the functional consequence of GRK2 inhibition in a cellular context by measuring the internalization of a GPCR, the µ-opioid receptor (MOR).
Materials:
-
HEK293 or other suitable cells stably expressing a fluorescently-tagged MOR (e.g., MOR-eGFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, CCG258747, CCG224406) dissolved in DMSO
-
MOR agonist (e.g., DAMGO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or confocal microscope
Procedure:
-
Seed the MOR-eGFP expressing cells into 96-well imaging plates and allow them to adhere overnight.
-
The following day, replace the culture medium with serum-free medium and pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 30-60 minutes at 37°C.
-
Induce receptor internalization by adding the MOR agonist DAMGO to the wells and incubate for an additional 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to stop the internalization process.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and stain the nuclei with DAPI.
-
Acquire images of the cells using a high-content imaging system or a confocal microscope, capturing both the GFP and DAPI channels.
-
Quantify receptor internalization by analyzing the images to determine the ratio of intracellular to plasma membrane-localized GFP fluorescence.
-
Calculate the percentage of inhibition of internalization for each compound concentration relative to the agonist-only treated cells.
-
Determine the EC50 value for the inhibition of receptor internalization.
Conclusion
The development of next-generation GRK2 inhibitors has led to significant improvements in both potency and selectivity compared to the pioneering compound this compound. As demonstrated by the presented data, compounds such as CCG258747 and CCG224406 exhibit nanomolar potency for GRK2 and a greatly improved selectivity profile, particularly with the elimination of ROCK1 activity. Furthermore, the focus on improving cell permeability in newer inhibitors addresses a key limitation of earlier compounds, enhancing their utility in cell-based assays and their potential as therapeutic agents. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel GRK2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for GSK180736A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of GSK180736A, a potent ROCK1 and GRK2 inhibitor. Adherence to these procedures is critical for protecting personnel and the environment.
This compound is classified with the following hazards, which dictate its handling and disposal requirements:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[1] The following procedures provide a general framework for safe disposal.
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate PPE:
-
Protective gloves (e.g., nitrile)
-
Protective clothing (e.g., lab coat)
-
Eye protection (e.g., safety glasses with side shields or goggles)
-
Face protection (if there is a risk of splashing)
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated solid this compound waste in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound (e.g., dissolved in DMSO or other solvents) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams. The solvent used will also dictate the specific waste stream.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., the solvent used to make a solution).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, the container may be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by your institution's environmental health and safety (EHS) department.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
For reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 817194-38-0 | [1][2] |
| Molecular Formula | C₁₉H₁₆FN₅O₂ | |
| Molecular Weight | 365.36 g/mol | [3] |
| IC₅₀ (ROCK1) | 100 nM | [2] |
| IC₅₀ (GRK2) | 0.77 µM | [2] |
Experimental Protocols Cited
The information regarding the hazards of this compound is derived from its Safety Data Sheet (SDS). An SDS is a standardized document that contains data on the properties of a particular substance and is a critical resource for safe handling and disposal. The GHS classification provided in the SDS is based on standardized toxicological testing protocols.
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
